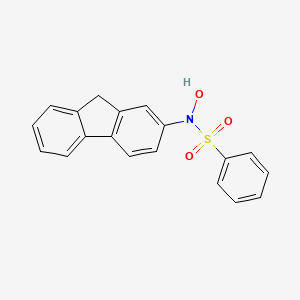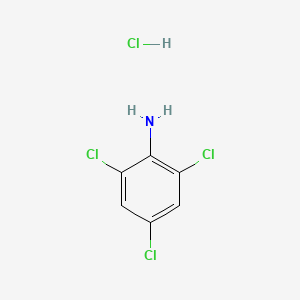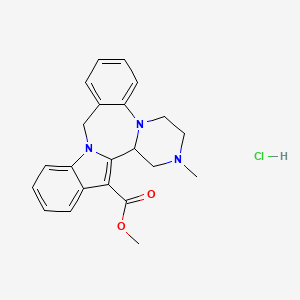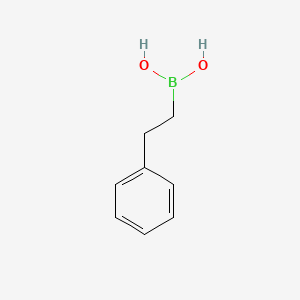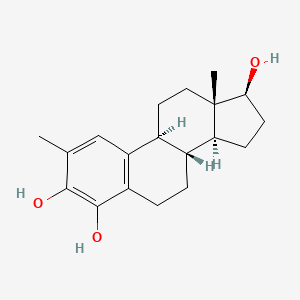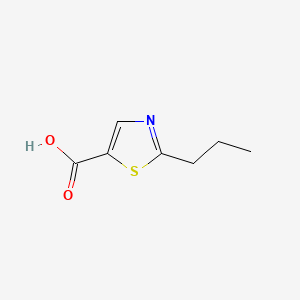![molecular formula C23H38O7 B1212574 [(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate CAS No. 23984-17-0](/img/structure/B1212574.png)
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asebotoxin I is a natural product found in Pieris japonica with data available.
Scientific Research Applications
Synthesis and Structural Studies
Pheromone Synthesis : The compound has been used in the synthesis of pheromone components for the pine sawfly, demonstrating its application in ecological and entomological studies (Nakamura & Mori, 1999).
Chemoenzymatic Preparation : It's involved in the chemoenzymatic preparation of enantiopure compounds, showcasing its role in the field of stereochemistry and pharmaceutical preparations (Gyarmati et al., 2004).
Asymmetric Synthesis : This compound is used in asymmetric synthesis processes for creating bicyclic and tricyclic polypropanoates, indicating its importance in organic chemistry and drug synthesis (Marchionni & Vogel, 2001).
Intermediate in Methylcitrate Cycle : The compound plays a role as an intermediate in the methylcitrate cycle in bacteria and fungi, relevant in microbiological research (Darley et al., 2003).
Natural Product Isolation and Analysis
Diterpenoid Alkaloid Isolation : Isolated from traditional Chinese medicine, showcasing its role in the study of natural products and traditional remedies (Lei et al., 2011).
Sponge-Derived Compounds : Found in compounds isolated from the sponge Cymbastela hooperi, indicating its significance in marine biology and bioactive substance research (Linden et al., 1997).
Synthetic Applications
Sesquiterpenoid Synthesis : Utilized in the synthesis of novel sesquiterpenoid skeletons, underlining its use in developing new chemical entities for potential therapeutic applications (Ruiz-Ferrer et al., 2021).
Ligand Synthesis and Characterization : The compound is involved in the synthesis and study of macrocyclic ligands, contributing to the field of coordination chemistry (Bencini et al., 1992).
properties
CAS RN |
23984-17-0 |
|---|---|
Product Name |
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |
Molecular Formula |
C23H38O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |
InChI |
InChI=1S/C23H38O7/c1-6-17(26)30-18-12-7-8-13-21(5,28)14-9-15(24)19(2,3)23(14,29)16(25)10-22(13,18)11-20(12,4)27/h12-16,18,24-25,27-29H,6-11H2,1-5H3/t12-,13+,14+,15+,16+,18?,20-,21-,22+,23+/m1/s1 |
InChI Key |
UVIOAKNWFGGRCJ-SZLBESSXSA-N |
Isomeric SMILES |
CCC(=O)OC1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
SMILES |
CCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Canonical SMILES |
CCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
synonyms |
acebotoxin III asebotoxin I asebotoxin III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



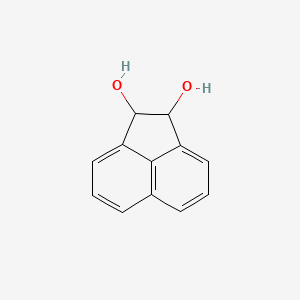
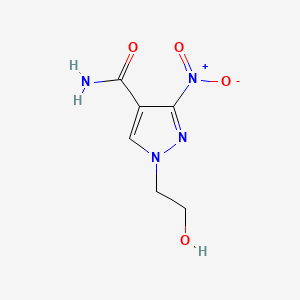
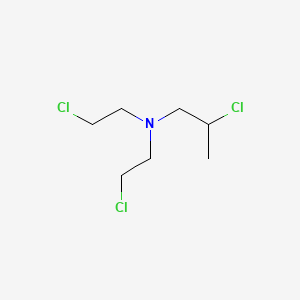
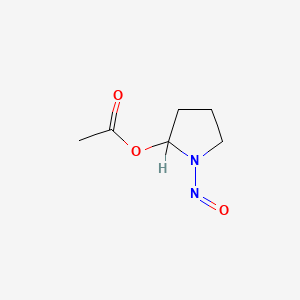
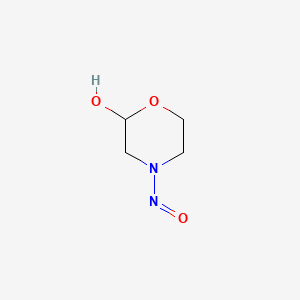
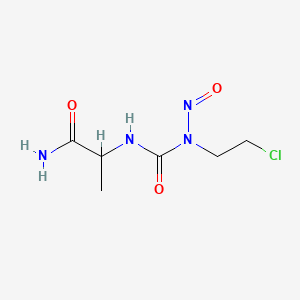
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-, potassium salt (1:4)](/img/structure/B1212502.png)

